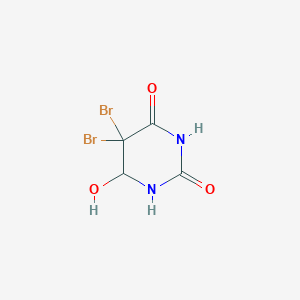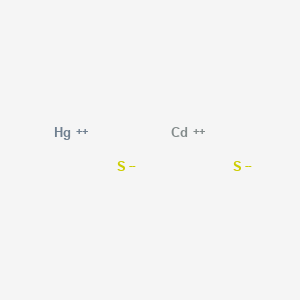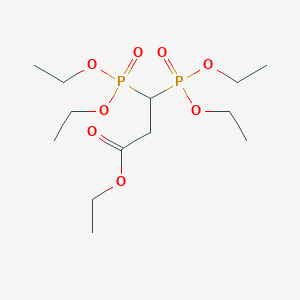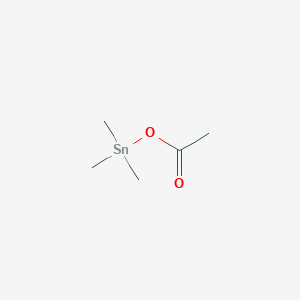
Ethenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenylthiourea, also known as ETU, is a chemical compound widely used in scientific research for its unique properties. ETU is a white crystalline solid that is soluble in water and commonly used as a vulcanization accelerator in the rubber industry. In addition to its industrial applications, ETU has been extensively studied for its potential therapeutic uses in medicine.
Wirkmechanismus
The mechanism of action of Ethenylthiourea is not fully understood, but studies have shown that it can affect multiple cellular pathways. Ethenylthiourea has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Ethenylthiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in cells.
Biochemische Und Physiologische Effekte
Ethenylthiourea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Ethenylthiourea has been shown to have antioxidant properties and can protect cells from oxidative stress. Ethenylthiourea has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethenylthiourea has several advantages as a research tool. It is readily available and relatively inexpensive compared to other compounds with similar properties. Ethenylthiourea is also stable under a variety of conditions and can be easily synthesized in the lab. However, Ethenylthiourea has some limitations as well. It can be toxic at high doses and may have off-target effects on cellular pathways. Additionally, the mechanism of action of Ethenylthiourea is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on Ethenylthiourea. One area of interest is its potential use in treating neurodegenerative diseases. Studies have shown that Ethenylthiourea can improve cognitive function in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its potential therapeutic uses in humans. Another area of interest is the development of Ethenylthiourea derivatives with improved properties, such as increased potency or reduced toxicity. Finally, further research is needed to fully understand the mechanism of action of Ethenylthiourea and its effects on cellular pathways, which could lead to the development of new therapeutic targets for a variety of diseases.
Synthesemethoden
Ethenylthiourea can be synthesized through the reaction of ethylene thiourea with acetaldehyde. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Ethenylthiourea has been widely studied for its potential therapeutic uses in medicine. Studies have shown that Ethenylthiourea has anti-cancer properties and can induce apoptosis in cancer cells. Ethenylthiourea has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells. In addition, Ethenylthiourea has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
1483-58-5 |
|---|---|
Produktname |
Ethenylthiourea |
Molekularformel |
C3H6N2S |
Molekulargewicht |
102.16 g/mol |
IUPAC-Name |
ethenylthiourea |
InChI |
InChI=1S/C3H6N2S/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6) |
InChI-Schlüssel |
PVTGORQEZYKPDK-UHFFFAOYSA-N |
Isomerische SMILES |
C=CN=C(N)S |
SMILES |
C=CNC(=S)N |
Kanonische SMILES |
C=CNC(=S)N |
Andere CAS-Nummern |
1483-58-5 |
Synonyme |
ethenylthiourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















